Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 319442-18-7
VCID: VC3754408
InChI: InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68 g/mol

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

CAS No.: 319442-18-7

Cat. No.: VC3754408

Molecular Formula: C9H7ClN2O2S

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate - 319442-18-7

Specification

CAS No. 319442-18-7
Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
IUPAC Name ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3
Standard InChI Key YBFVHUWXKQPWSX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
Canonical SMILES CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2

Introduction

Chemical Properties and Structure

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical research. The compound is characterized by its fused ring system comprising a thiophene and pyrimidine ring, creating a unique molecular scaffold that serves as a foundation for various biological activities. The presence of a chlorine atom at the 4-position and an ethyl ester group at the 2-position contributes to its chemical reactivity and potential pharmacological properties.

The molecule contains both sulfur and nitrogen atoms within its fused ring structure, which plays a crucial role in its ability to interact with various biological targets. These heteroatoms provide key interaction points for hydrogen bonding and other non-covalent interactions with proteins, enzymes, and receptors within biological systems. The chlorine substituent introduces an electronegative center that can influence the compound's lipophilicity, while the ethyl ester group offers opportunities for further derivatization and structural optimization.

Physical and Chemical Data

PropertyValueSource
CAS Number319442-18-7
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
IUPAC NameEthyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Synonyms4-chlorothieno[3,2-d]pyrimidine-2-carboxylic acid ethyl ester; Thieno[3,2-d]pyrimidine-2-carboxylic acid, 4-chloro-, ethyl ester
SMILES NotationCCOC(=O)C1=NC(Cl)=C2SC=CC2=N1

The compound's structural characteristics, including its molecular weight of 242.68 g/mol and its empirical formula C9H7ClN2O2S, indicate a relatively small molecule with potential for good cell permeability and bioavailability. These properties make it an attractive starting point for medicinal chemistry programs focused on developing drug candidates with improved pharmacokinetic profiles. The presence of multiple functional groups also provides opportunities for structure-activity relationship studies aimed at enhancing potency and selectivity for specific biological targets.

Synthesis Methods

The synthesis of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate typically involves multi-step reactions starting from simpler precursor molecules. While several synthetic routes may be employed, one common approach involves the reaction of ethyl 2-chloroacetoacetate with malononitrile, followed by cyclization to yield the thieno-pyrimidine core structure. This core scaffold is then further modified through subsequent reactions to introduce the chlorine substituent at the 4-position.

The synthetic pathway generally begins with the formation of the thiophene ring, followed by construction of the pyrimidine moiety, and finally functionalization with the ethyl ester and chlorine groups at their respective positions. The complexity of this synthesis necessitates careful reaction condition control and purification techniques to ensure high yields and product purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions or cyclocondensation reactions, may also be adapted for the preparation of this compound and its analogs.

General Synthetic Route

A representative synthetic pathway may include:

  • Formation of a thiophene intermediate from readily available starting materials

  • Cyclization to form the fused thieno-pyrimidine ring system

  • Introduction of the chlorine at the 4-position through chlorination reactions

  • Esterification to incorporate the ethyl carboxylate group at the 2-position

These steps require careful optimization of reaction conditions, including temperature, solvent selection, and catalyst systems to achieve optimal yields and minimize the formation of unwanted byproducts. Modern synthetic approaches may also employ microwave-assisted reactions or continuous flow chemistry techniques to improve efficiency and scalability in the preparation of this compound for research purposes.

Biological Activities and Applications

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and its derivatives have demonstrated a wide spectrum of biological activities, making the compound a valuable scaffold for pharmaceutical research and drug development. The thieno-pyrimidine core structure has been identified as a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets relevant to various disease states. This versatility has prompted extensive investigation into the compound's potential therapeutic applications.

Research has shown that derivatives of this compound exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, antihypertensive, and antidiabetic activities. These diverse biological effects highlight the compound's potential as a starting point for developing targeted therapeutics for a range of medical conditions. The ability to selectively modify the basic structure allows researchers to fine-tune the biological properties and optimize compounds for specific therapeutic applications.

Anticancer Activity

Compounds structurally related to ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate have demonstrated significant anticancer properties. For example, a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown marked inhibition against the proliferation of human colon cancer cell line HT-29 with an IC50 value of 1.76 μM . This suggests that the thieno[3,2-d]pyrimidine scaffold, when appropriately functionalized, can effectively target cancer cell proliferation mechanisms.

The anticancer activity of these compounds is believed to involve multiple mechanisms, including inhibition of key enzymes involved in cancer cell growth and proliferation. The structural features of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate make it particularly suitable for developing compounds that can interact with vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in cancer therapy due to its role in angiogenesis.

Mechanism of Action

The mechanism of action of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate primarily involves interactions with biological targets such as enzymes or receptors involved in disease pathways. One significant interaction is with vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis—the process of new blood vessel formation that is critical for tumor growth and metastasis. By inhibiting VEGFR-2, derivatives of this compound can potentially disrupt the blood supply to tumors, thereby limiting their growth and spread.

The compound's unique molecular structure, with its fused thiophene-pyrimidine ring system, enables it to form specific interactions with the binding pockets of target proteins. The chlorine atom at the 4-position may contribute to the compound's binding affinity and selectivity by forming halogen bonds with amino acid residues in target proteins. Similarly, the ethyl ester group at the 2-position can participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound's ability to bind effectively to biological targets.

Research Findings and Future Directions

Current research on ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and related thieno-pyrimidine derivatives continues to expand our understanding of their biological activities and potential therapeutic applications. The versatility of the thieno-pyrimidine scaffold has led to its investigation in various disease models, with promising results particularly in the field of oncology. The ability to modify the basic structure through synthetic chemistry approaches allows for the development of libraries of compounds with diverse biological profiles.

Future research directions may focus on further elucidating the structure-activity relationships of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate derivatives, optimizing their pharmacokinetic properties, and exploring their potential in combination with other therapeutic agents. Additionally, advancements in computational chemistry and molecular modeling techniques may facilitate the rational design of more potent and selective analogs targeted at specific biological pathways.

Emerging Applications

One particularly promising area of research involves the use of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate as a building block for the development of targeted protein degraders. This emerging therapeutic approach aims to harness the cell's natural protein degradation machinery to selectively remove disease-causing proteins. By incorporating the thieno-pyrimidine scaffold into bifunctional molecules that can simultaneously bind to a target protein and components of the ubiquitin-proteasome system, researchers may be able to develop novel therapeutics for conditions that are difficult to treat with conventional approaches.

The compound's classification as a "Protein Degrader Building Block" suggests its potential utility in this innovative area of drug discovery . As research in targeted protein degradation continues to advance, ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and its derivatives may play an increasingly important role in the development of next-generation therapeutics for cancer, neurodegenerative diseases, and other medical conditions characterized by the accumulation of pathogenic proteins.

Comparison with Related Compounds

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate belongs to a broader family of thieno-pyrimidine compounds that share similar structural features but differ in the arrangement of the fused ring system or the nature and position of substituents. A notable related compound is ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate, which has the same molecular formula (C9H7ClN2O2S) and molecular weight (242.68 g/mol) but differs in the orientation of the thiophene ring relative to the pyrimidine moiety.

These subtle structural differences can significantly impact the compounds' biological activities and physicochemical properties. For instance, the different ring fusion patterns may affect the compounds' ability to interact with specific biological targets, potentially leading to distinct pharmacological profiles. Comparative studies of these related compounds can provide valuable insights into how structural modifications influence biological activity, guiding the rational design of optimized derivatives with enhanced therapeutic potential.

Structural Isomers Comparison

PropertyEthyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylateEthyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
CAS Number319442-18-7 1192540-11-6
Molecular FormulaC9H7ClN2O2S C9H7ClN2O2S
Molecular Weight242.68 g/mol 242.68 g/mol
Ring Fusion PatternThiophene fused at positions 3,2 to pyrimidineThiophene fused at positions 2,3 to pyrimidine
SMILES NotationCCOC(=O)C1=NC(Cl)=C2SC=CC2=N1 CCOC(=O)C1=NC2=C(C=CS2)C(=N1)Cl

While both compounds share the same molecular formula and weight, their different ring fusion patterns result in distinct molecular geometries and electronic distributions. These differences may affect their biological activities, pharmacokinetic properties, and potential therapeutic applications. Comprehensive comparative studies of these structural isomers could provide valuable insights for the development of more effective thieno-pyrimidine-based therapeutics.

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